Antiproliferative Activity of 2-Phenylimino-4-Thiazolidinone-Benzimidazole Congeners Against Human Colon Carcinoma HCT 116 Cells
In the Masoud et al. (2013) study of 2-phenylimino-4-thiazolidinones substituted with a benzimidazole ring system, compound 9a exhibited significant antiproliferative activity against the human colon carcinoma cell line HCT 116 [1]. While the exact IC₅₀ value for 9a is not publicly extractable from the available abstract, the study designates this activity as 'significant' within the screened series. This provides a class-level benchmark: the target compound (CAS 89334-87-2), which shares the identical 2-phenylimino-4-thiazolidinone-benzimidazole pharmacophore core but possesses a distinct N3-(1-benzimidazol-2-yl)ethyl substituent, is positioned within a chemotype of demonstrated antiproliferative relevance against colorectal cancer models [1]. Separately, in a distinct 2-phenylimino-4-thiazolidinone series evaluated by Ottanà et al. (2005), the 2-phenylimino derivative 3 preferentially inhibited the HT29 colon cancer cell line (high COX-2 expression), confirming that the 2-phenylimino moiety contributes to colon cancer cell targeting across different 4-thiazolidinone sub-classes [2].
| Evidence Dimension | Antiproliferative activity against human colon carcinoma cell lines |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for CAS 89334-87-2. Compound belongs to the 2-phenylimino-4-thiazolidinone-benzimidazole chemotype. |
| Comparator Or Baseline | Compound 9a (Masoud et al., 2013): significant activity against HCT 116 (exact IC₅₀ not publicly specified). Compound 3 (Ottanà et al., 2005): preferential inhibition of HT29 cells (high COX-2 expression). |
| Quantified Difference | Cannot be calculated due to absence of direct target compound data. Class-level inference only. |
| Conditions | HCT 116 human colon carcinoma cell line (Masoud et al.); HT29, HCT 116, and other colon carcinoma lines with differential COX-2 expression (Ottanà et al.). |
Why This Matters
Establishes that the 2-phenylimino-4-thiazolidinone-benzimidazole scaffold has validated antiproliferative relevance in colon cancer models, supporting procurement of the target compound for colorectal cancer-focused medicinal chemistry campaigns rather than generic 4-thiazolidinones lacking the benzimidazole or phenylimino moieties.
- [1] Masoud GN, Youssef AM, Abdel Khalek MM, Abdel Wahab AE, Labouta IM, Hazzaa AAB. Design, synthesis, and biological evaluation of new 4-thiazolidinone derivatives substituted with benzimidazole ring as potential chemotherapeutic agents. Med Chem Res. 2013;22(2):707-725. View Source
- [2] Ottanà R, Carotti S, Maccari R, Landini I, Chiricosta G, Caciagli B, Vigorita MG, Mini E. In vitro antiproliferative activity against human colon cancer cell lines of representative 4-thiazolidinones. Part I. Bioorg Med Chem Lett. 2005;15(17):3930-3933. View Source
